N-(4-acetamidophenyl)-2-cyclopropylpyrimidine-5-carboxamide
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Overview
Description
N-(4-acetamidophenyl)-2-cyclopropylpyrimidine-5-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetamidophenyl group and a cyclopropylpyrimidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-2-cyclopropylpyrimidine-5-carboxamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and reagents like acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and mechanochemical methods can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-2-cyclopropylpyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamidophenyl group, using reagents like halides or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, palladium catalysts, and various oxidizing and reducing agents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(4-acetamidophenyl)-2-cyclopropylpyrimidine-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-2-cyclopropylpyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways related to inflammation and pain. The exact molecular targets and pathways are still under investigation, but it is thought to involve interactions with cyclooxygenase (COX) enzymes and other signaling molecules .
Comparison with Similar Compounds
Similar Compounds
4-Acetamidophenol (Paracetamol): Known for its analgesic and antipyretic properties.
Phenacetin: An analgesic and antipyretic compound similar to paracetamol.
Ibuprofen: A nonsteroidal anti-inflammatory drug (NSAID) with similar therapeutic effects
Uniqueness
N-(4-acetamidophenyl)-2-cyclopropylpyrimidine-5-carboxamide is unique due to its cyclopropylpyrimidine moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature may enhance its binding affinity to specific molecular targets, potentially leading to improved therapeutic efficacy .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-cyclopropylpyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-10(21)19-13-4-6-14(7-5-13)20-16(22)12-8-17-15(18-9-12)11-2-3-11/h4-9,11H,2-3H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBAJRYSYJGRBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CN=C(N=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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